N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Description
N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a triazolopyridazine-piperazine hybrid compound featuring a carboxamide linkage to a 2-ethylphenyl group. Its core structure includes a [1,2,4]triazolo[4,3-b]pyridazine moiety fused with a furan ring, which is linked to a piperazine-carboxamide scaffold. The ethyl substituent on the phenyl ring may enhance lipophilicity and metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-2-16-6-3-4-7-17(16)23-22(30)28-13-11-27(12-14-28)20-10-9-19-24-25-21(29(19)26-20)18-8-5-15-31-18/h3-10,15H,2,11-14H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWMHJWZMUSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
The compound features a piperazine moiety linked to a triazole and pyridazine structure, which are known to impart various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and pyridazine possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Case Study : A derivative similar to the compound demonstrated an IC50 value of 0.5 μM against certain cancer cell lines, indicating potent activity .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that the compound inhibits bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 μg/mL depending on the bacterial strain tested .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties are highly sought after:
- Mechanism : The compound may act by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
- Study Results : A related study found that compounds with similar structures exhibited up to 70% inhibition of COX-II activity at concentrations as low as 1 μM .
Data Table of Biological Activities
| Biological Activity | Assessed Property | Result |
|---|---|---|
| Anticancer | IC50 | 0.5 μM |
| Antimicrobial | MIC | 5-20 μg/mL |
| Anti-inflammatory | COX-II Inhibition | 70% at 1 μM |
Understanding how this compound exerts its effects is crucial for its development:
- Kinase Inhibition : The triazole ring may interact with ATP-binding sites on kinases.
- DNA Interaction : Potential intercalation into DNA could disrupt replication processes.
- Enzyme Modulation : The piperazine moiety may enhance binding affinity to target enzymes.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The incorporation of the triazole and pyridazine moieties is known to enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide may exhibit similar effects .
Antimicrobial Properties
The furan and triazole components in the compound are associated with antimicrobial activities. Studies have shown that such compounds can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival .
Neuropharmacological Applications
The piperazine moiety is frequently utilized in the development of psychoactive drugs. Compounds featuring this structure have been explored for their potential in treating neurological disorders such as anxiety and depression. The unique combination of functional groups in this compound may provide a novel approach in neuropharmacology .
Pharmacological Research
Mechanism of Action Studies
Investigations into the mechanism of action for compounds similar to this compound reveal interactions with various biological targets. For example, studies show that such compounds can modulate receptor activity or inhibit specific kinases involved in cancer progression .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates. These studies are critical for understanding the therapeutic potential and safety profiles before advancing to clinical trials .
Materials Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use as a functional additive in polymers used for biomedical applications .
Nanotechnology
this compound may also find applications in nanotechnology due to its ability to form stable complexes with metal nanoparticles. This property can be harnessed for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position and Type : The 2-ethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller halogens (e.g., F, Cl) in analogs . Halogenated derivatives (e.g., A3, A4) exhibit higher polarity, which may influence solubility and binding affinity.
- Piperazine Conformation : Piperazine rings in carboxamide derivatives adopt chair conformations, as confirmed by crystallographic data in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
- Synthetic Yields : Electron-withdrawing substituents (e.g., Cl at position 2 in A4) correlate with lower yields (45.2%) compared to para-substituted analogs (e.g., A3: 57.3%) .
Table 2: Reported Bioactivity of Analogous Compounds
Key Insights :
- The furan-2-yl group in the target compound may improve binding to hydrophobic pockets in biological targets, as seen in related triazolopyridazine derivatives .
- Antimicrobial activity in triazolopyridazine-methyl analogs () suggests that substituents on the triazole ring (e.g., methyl vs. furan) modulate potency .
- Piperazine-carboxamide scaffolds (e.g., ) are associated with intermediate roles in drug synthesis, highlighting their versatility .
Physicochemical and Pharmacokinetic Predictions
- Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than halogen atoms, which may improve half-life relative to fluorophenyl or chlorophenyl analogs .
- Solubility : Halogenated derivatives (e.g., A3, A4) may exhibit higher aqueous solubility due to polar substituents, whereas the ethyl group in the target compound could reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
